molecular formula C14H20N4O2 B2687967 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide CAS No. 2034363-35-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide

Cat. No.: B2687967
CAS No.: 2034363-35-2
M. Wt: 276.34
InChI Key: GSPVTVLTAHWKMK-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide is a synthetic organic compound that features both oxazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the pyrazole moiety via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the oxazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1,2-oxazole derivatives: Compounds with similar oxazole rings.

    1,5-dimethyl-1H-pyrazole derivatives: Compounds with similar pyrazole rings.

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide is unique due to the combination of both oxazole and pyrazole rings in its structure. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-9-7-12(16-18(9)4)5-6-15-14(19)8-13-10(2)17-20-11(13)3/h7H,5-6,8H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPVTVLTAHWKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CC2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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